3-Chloro-4-(trifluoromethyl)benzyl bromide

概要

説明

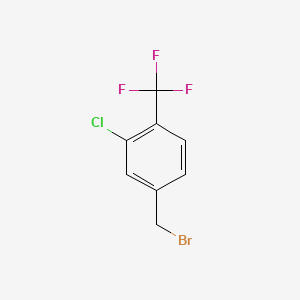

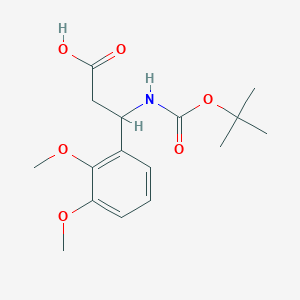

3-Chloro-4-(trifluoromethyl)benzyl bromide is a chemical compound with the empirical formula C8H5BrClF3 . It is a useful synthetic intermediate .

Synthesis Analysis

This compound is a useful building block in the synthesis of various other compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)benzyl bromide can be represented by the SMILES string FC(F)(F)c1cc(CBr)ccc1Cl . The molecular weight of this compound is 273.48 .Chemical Reactions Analysis

As a synthetic intermediate, 3-Chloro-4-(trifluoromethyl)benzyl bromide is involved in various chemical reactions. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzyl bromide include a molecular weight of 273.48 . The compound has a density of 1.546 g/mL at 25 °C (lit.) .科学的研究の応用

Building Block in Organic Synthesis

“3-Chloro-4-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It is used in the creation of various complex organic compounds due to its reactivity and the unique properties of the trifluoromethyl group.

Synthesis of Antiviral Compounds

This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities, making them of interest in the development of new antiviral drugs.

Inhibitors of Hepatitis C Virus NS5B Polymerase

It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This makes them potential candidates for the treatment of hepatitis C.

Synthesis of Symmetrical and Unsymmetrical Benzyl Thioethers

3-Chlorobenzyl bromide, a compound similar to “3-Chloro-4-(trifluoromethyl)benzyl bromide”, has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . It is likely that “3-Chloro-4-(trifluoromethyl)benzyl bromide” could be used in a similar manner, with the trifluoromethyl group potentially imparting unique properties to the resulting thioethers.

Synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole Dihydrochloride

3-Chlorobenzyl bromide has also been used as a starting reagent during the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride . Again, it is likely that “3-Chloro-4-(trifluoromethyl)benzyl bromide” could be used in a similar manner, with the trifluoromethyl group potentially imparting unique properties to the resulting compound.

Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . “3-Chloro-4-(trifluoromethyl)benzyl bromide” could potentially be used in the synthesis of new drugs that benefit from the unique properties of the trifluoromethyl group.

Safety and Hazards

3-Chloro-4-(trifluoromethyl)benzyl bromide is a hazardous substance. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Benzylic halides, a class of compounds to which 3-chloro-4-(trifluoromethyl)benzyl bromide belongs, are known to undergo reactions at the benzylic position . These reactions involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 3-Chloro-4-(trifluoromethyl)benzyl bromide involves reactions at the benzylic position. In the initiating step of a free radical reaction, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This results in the formation of a new carbon-bromine bond .

Biochemical Pathways

It is known that reactions at the benzylic position are important for synthesis problems .

Result of Action

It is used in the synthesis of certain compounds with antiviral activities .

特性

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGNXDDQVUFCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)

![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)